N-benzyl-6-(2,2,2-trifluoroethoxy)-N'-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine
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Overview
Description
“N-benzyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine” is a synthetic organic compound belonging to the triazine family. Triazines are known for their diverse applications in agriculture, pharmaceuticals, and materials science due to their unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of “N-benzyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine” typically involves multiple steps:
Formation of the Triazine Core: The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines.
Introduction of Substituents: The benzyl and trifluoroethoxy groups are introduced through nucleophilic substitution reactions. The reaction conditions often involve the use of polar aprotic solvents like dimethylformamide (DMF) and catalysts such as potassium carbonate.
Final Assembly: The final product is obtained by coupling the intermediate compounds under controlled temperature and pH conditions.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale batch reactors, continuous flow systems, and stringent quality control measures to ensure the purity and consistency of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.
Reduction: Reduction reactions can occur at the triazine ring, potentially leading to the formation of dihydrotriazine derivatives.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at the trifluoroethoxy and trifluoromethoxy groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzaldehyde derivatives, while substitution reactions can produce various substituted triazine compounds.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.
Biology
In biological research, the compound may serve as a probe to study enzyme interactions and cellular pathways. Its trifluoromethoxy groups can enhance binding affinity and specificity in biochemical assays.
Medicine
In medicine, the compound could be investigated for its potential therapeutic properties. Triazine derivatives have shown promise in treating various diseases, including cancer and infectious diseases.
Industry
In the industrial sector, the compound may be used in the development of advanced materials, such as polymers and coatings, due to its stability and unique chemical properties.
Mechanism of Action
The mechanism by which “N-benzyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine” exerts its effects involves interactions with specific molecular targets. The trifluoromethoxy groups can enhance the compound’s ability to penetrate cell membranes and bind to target proteins. The triazine core may interact with enzymes and receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Atrazine: A widely used herbicide with a triazine core.
Melamine: A triazine derivative used in the production of plastics and resins.
Cyanuric Chloride: A triazine compound used as an intermediate in organic synthesis.
Uniqueness
“N-benzyl-6-(2,2,2-trifluoroethoxy)-N’-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine” is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of trifluoromethoxy groups enhances its stability and reactivity, making it a valuable compound for various applications.
Properties
Molecular Formula |
C19H15F6N5O2 |
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Molecular Weight |
459.3 g/mol |
IUPAC Name |
4-N-benzyl-6-(2,2,2-trifluoroethoxy)-2-N-[4-(trifluoromethoxy)phenyl]-1,3,5-triazine-2,4-diamine |
InChI |
InChI=1S/C19H15F6N5O2/c20-18(21,22)11-31-17-29-15(26-10-12-4-2-1-3-5-12)28-16(30-17)27-13-6-8-14(9-7-13)32-19(23,24)25/h1-9H,10-11H2,(H2,26,27,28,29,30) |
InChI Key |
BAFQPHWETVWBCS-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC(=NC(=N2)OCC(F)(F)F)NC3=CC=C(C=C3)OC(F)(F)F |
Origin of Product |
United States |
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